

4-Heptylphenol Structure-Activity Relationship Studies

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Compound of Interest

Compound Name: 4-Heptylphenol

CAS No.: 72624-02-3

Cat. No.: B3429131

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Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Subject: Pharmacophore modeling, Receptor Binding Kinetics, and Toxicological Profiling of **4-Heptylphenol** (4-HP).[1]

Executive Summary

4-Heptylphenol (4-HP, CAS: 1987-50-4) represents a critical inflection point in the structure-activity relationship (SAR) of alkylphenols.[1] Positioned between the moderately lipophilic butyl/pentyl-phenols and the highly persistent, high-affinity octyl/nonyl-phenols, 4-HP serves as an essential model for understanding the hydrophobic drivers of Estrogen Receptor (ER) agonism.[1]

This guide provides a rigorous technical analysis of 4-HP's interaction with biological targets.[1] Unlike generic toxicity reports, we focus on the molecular mechanism of action (MoA), dissecting how the C7-alkyl chain length and branching patterns dictate binding affinity () and transcriptional activation (

). We provide validated experimental workflows for assessing these interactions, offering a template for evaluating lipophilic phenolic candidates in drug development.

Physicochemical Foundation

The biological activity of 4-HP is governed by its amphiphilic nature.[1] The phenolic head group provides hydrogen-bonding capabilities, while the heptyl tail drives partitioning into lipid bilayers and hydrophobic receptor pockets.[1]

Table 1: Comparative Physicochemical Profile of 4-Alkylphenols

Property	4-Pentylphenol (C5)	4-Heptylphenol (C7)	4-Nonylphenol (C9)	Impact on Bioactivity
Molecular Weight	164.25 g/mol	192.30 g/mol	220.35 g/mol	Diffusion rates; steric fit.[1]
LogP (Octanol/Water)	~3.8	~4.8 - 5.1	~5.8 - 6.0	Drives membrane permeability and bioaccumulation. [1]
Water Solubility (25°C)	~30 mg/L	~10 mg/L	~5 mg/L	Bioavailability limit; assay solvent requirements (DMSO).
Steric Volume ()	Moderate	Optimal	High	Pocket occupancy; C7 often balances fit vs. steric clash.

Key Insight: 4-HP's LogP of ~5.0 places it in the "Goldilocks zone" for passive transport and hydrophobic pocket binding.[1] It is sufficiently lipophilic to cross membranes rapidly but retains enough solubility to avoid immediate precipitation in aqueous assay buffers, unlike longer-chain analogs (C10+).[1]

Mechanism of Action: The "Glu-Arg Clamp" & Hydrophobic Fit[1]

The primary pharmacological target of 4-HP is the nuclear Estrogen Receptor (ER and ER

). Understanding this interaction is crucial for predicting off-target toxicity or designing Selective Estrogen Receptor Modulators (SERMs).[1]

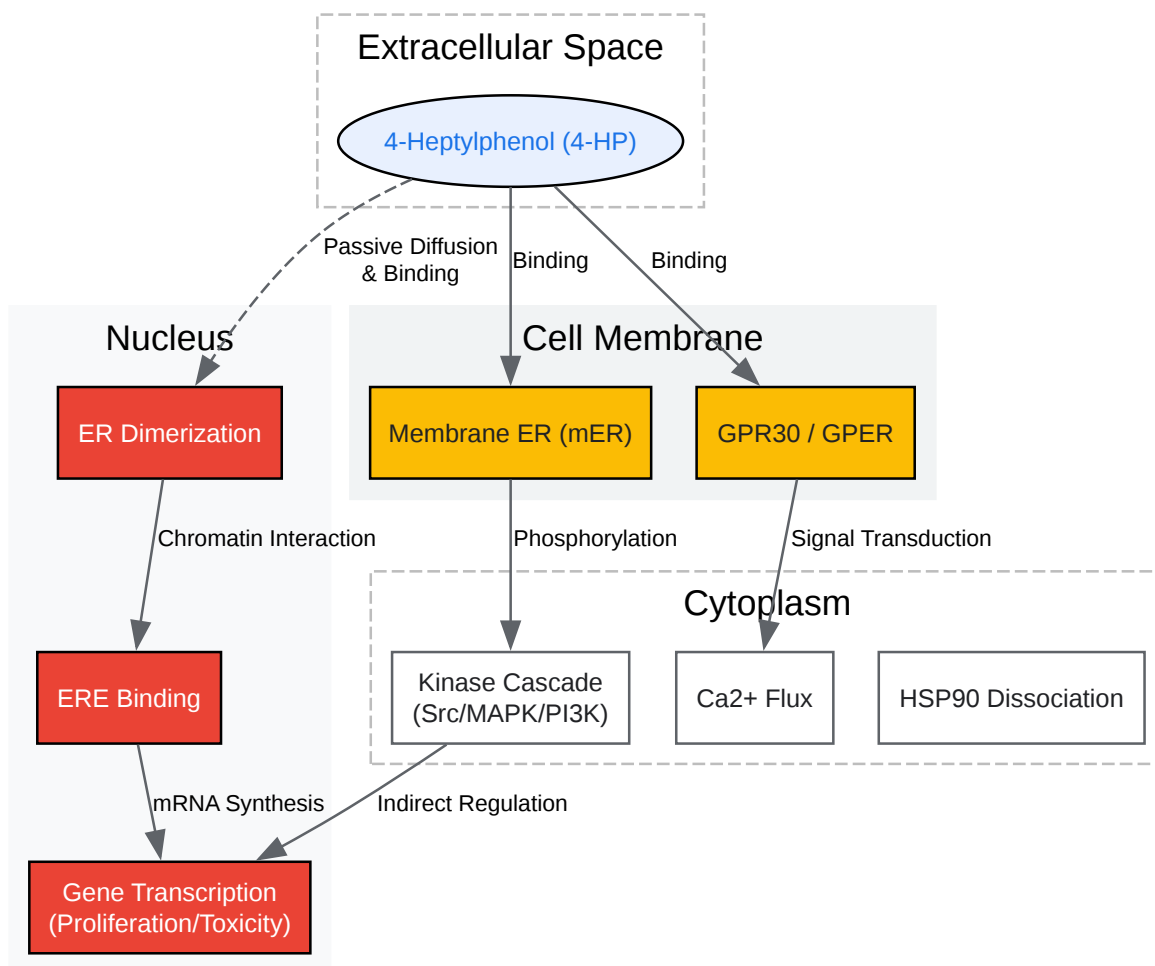
The Pharmacophore Model

The SAR of 4-HP is defined by two distinct binding domains within the ER Ligand Binding Domain (LBD):

- The A-Ring Mimic (Phenolic Head): The phenolic hydroxyl group acts as a hydrogen bond donor/acceptor. It anchors the molecule by forming a hydrogen bond network with Glu353 and Arg394 (in human ER). This mimics the A-ring of 17 β -estradiol ().
 - Criticality: If this OH is removed or alkylated (e.g., anisole), binding affinity drops >100-fold.
- The Hydrophobic Wedge (Heptyl Tail): The C7 chain extends into the hydrophobic pocket of the LBD.
 - Length Effect: The pocket is large. Short chains (C1-C4) do not fill the void, leading to weak van der Waals interactions. C7-C9 chains fill the pocket efficiently, maximizing binding energy.[1]
 - Branching Effect (The Tertiary Rule): Steric bulk matters. Tertiary branched alkyl groups (e.g., 1,1-dimethylpentyl) fit the pocket geometry better than linear n-heptyl chains, which are flexible and incur an entropic penalty upon binding.[1] However, n-heptylphenol remains a potent agonist due to its high hydrophobicity.[1]

Signaling Pathway Visualization

The following diagram illustrates the dual pathway activation (Genomic vs. Non-Genomic) triggered by 4-HP binding.



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Caption: Dual-mechanism activation by 4-HP.[1] The compound permeates the membrane to drive genomic transcription (slow) while simultaneously triggering rapid kinase signaling via membrane-associated receptors.

Experimental Workflows for SAR Validation

To rigorously evaluate the activity of 4-HP or related analogs, researchers must employ self-validating protocols.[1] We present two core workflows: In Silico Docking and In Vitro Competitive Binding.[1]

Protocol A: In Silico Molecular Docking

Objective: Predict binding pose and affinity energy (

) relative to

.

Prerequisites:

- Software: AutoDock Vina or Schrödinger Glide.[1]
- PDB Structure: Human ER
LBD (e.g., PDB ID: 1GWR or 3ERT).

Step-by-Step Workflow:

- Protein Prep: Remove water molecules (except those bridging Arg394, if critical). Add polar hydrogens.[1] Compute Gasteiger charges.
- Ligand Prep:
 - Construct 4-HP (linear) and 4-tert-heptylphenol (branched) isomers.
 - Minimize energy (MMFF94 force field).
 - Set rotatable bonds (critical for the C7 tail).
- Grid Generation: Center grid box on the co-crystallized ligand (Estradiol) coordinates. Size: Å.[1]
- Docking Run: Set exhaustiveness to 32 (high precision).
- Analysis:

- Look for the "Phenolic Anchor": OH group distance to Glu353/Arg394 must be Å.
- Evaluate Hydrophobic interactions: C7 tail should maximize contact with Leu346, Ala350, Leu387.

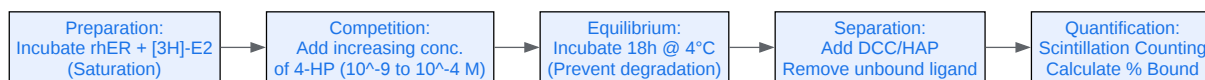
Protocol B: Competitive Binding Assay (Radioligand)

Objective: Determine the
and Relative Binding Affinity (RBA).

Materials:

- Recombinant Human ER
(rhER
).
- Radioligand:
-Estradiol (
).[1]
- Separation: Hydroxylapatite (HAP) or Dextran-Coated Charcoal (DCC).[1]

Workflow Logic:



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Caption: Competitive binding workflow. 4-HP displaces the radiolabeled standard. A steep sigmoidal curve indicates specific binding.[1]

Data Interpretation:

- Specific Binding: Calculate
(Bound/Total).
- IC50 Calculation: Use non-linear regression (4-parameter logistic).[1]
- RBA:
.
 - Expected Result: 4-HP typically shows an RBA of 0.01% to 0.1% relative to Estradiol, comparable to 4-Nonylphenol.[1]

Toxicological Implications & SAR Prediction

The SAR of 4-HP directly informs its toxicity profile.[1] The lipophilicity that drives receptor binding also drives environmental persistence and bioaccumulation.

The Chain Length Toxicity Rule

Toxicity in aquatic models (e.g., *Daphnia magna*, *Oryzias latipes*) follows a parabolic relationship with alkyl chain length:

- C1 - C4: Low toxicity (low uptake).[1]
- C5 - C9 (Includes 4-HP): Peak Toxicity. High uptake + Strong Receptor Binding.[1]
- C10+: Reduced toxicity (Solubility cutoff limits bioavailability).

Estrogenic Potency Ranking

Based on literature meta-analysis (Yeast Estrogen Screen & E-SCREEN):

- 4-tert-Octylphenol (Most Potent)[1]
- 4-Nonylphenol (Branched mixture)[1][2][3]
- **4-Heptylphenol** (Linear/Branched mix)[1]

- 4-Pentylphenol (Weak)[1]

Safety Note: While 4-HP is less regulated than Nonylphenol, its structural similarity suggests it acts as a "regrettable substitute" if used as a replacement, possessing nearly identical endocrine-disrupting potential.[1]

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